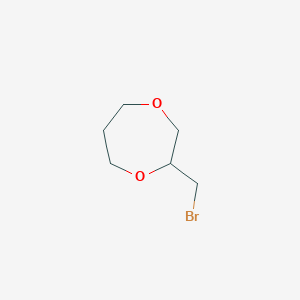
2-(Bromomethyl)-1,4-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure. It might also include information about its appearance (solid, liquid, gas, color, etc.) and any notable characteristics .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Synthesis of Oxepines and Pyranosides : The conversion of cyclopropane-fused carbohydrates into oxepines presents a novel method for creating diverse members of the septanoside family, mimicking carbohydrates. Through the silver(I)-promoted thermal ring expansion of d-glucal-derived gem-dihalocyclopropanated sugar, 2-bromooxepines are produced. This process contrasts with the formation of 2-C-branched pyranosides via cyclopropane ring cleavage under basic conditions, revealing the versatility of these compounds in synthetic chemistry (Hewitt & Harvey, 2010).
Cyclisation and Hydrogen Transfer : Cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes leads to 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes, showcasing the ability of these compounds to undergo complex transformations and participate in hydrogen transfer reactions, which are essential in synthetic organic chemistry (Hindson, Maccorquodale, & Walton, 1993).
Copolymerization : Bicyclic 2-methylene-1,3-dioxepanes, derived from 2-bromomethyl-5,6-dihydroxy-1,3-dioxepanes, undergo radical polymerization to form highly viscous polymers. This process highlights the potential of these compounds in creating new polymeric materials with unique properties (Moszner, Völkel, Rheinberger, & Klemm, 1997).
Degradation Studies
Degradation of 1,4-Dioxane : Studies focusing on the degradation of 1,4-dioxane, a compound structurally similar to 2-(bromomethyl)-1,4-dioxepane, have demonstrated the effectiveness of advanced oxidation processes in breaking down this recalcitrant compound in water, offering insights into potential environmental remediation techniques (Vescovi, Coleman, & Amal, 2010).
Mecanismo De Acción
Target of Action
Bromomethyl compounds have been used to access bicyclic peptides with diverse conformations . These peptides are known to engage challenging drug targets such as protein-protein interactions .
Mode of Action
Bromomethyl compounds are known to participate in elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . This results in the formation of a double bond and the expulsion of the bromine as a bromide ion .
Biochemical Pathways
Bromomethyl compounds are known to participate in reactions that can lead to the formation of diverse bicyclic peptide conformations . These peptides can interact with various biochemical pathways, depending on their specific structure and targets.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The formation of diverse bicyclic peptide conformations through reactions involving bromomethyl compounds could potentially influence various cellular processes, depending on the specific targets of these peptides .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(bromomethyl)-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-4-6-5-8-2-1-3-9-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPJHFMUBGJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(OC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dioxepane | |
CAS RN |
1824465-37-3 |
Source


|
| Record name | 2-(bromomethyl)-1,4-dioxepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

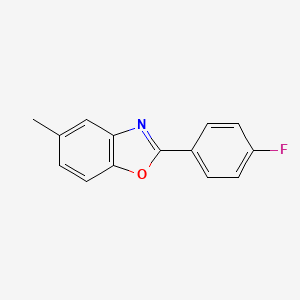
![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2815476.png)
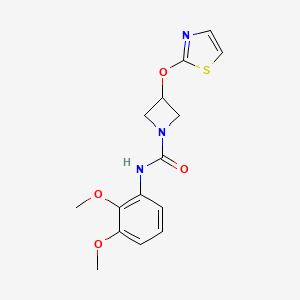
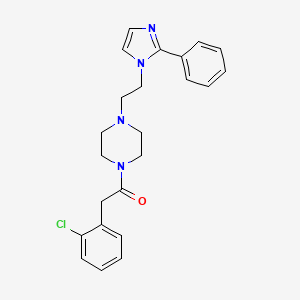
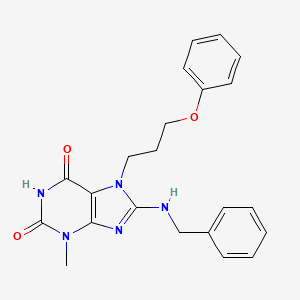
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)
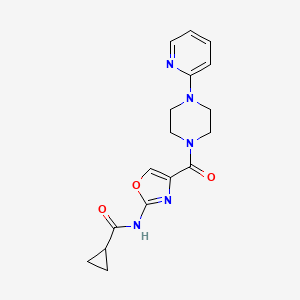
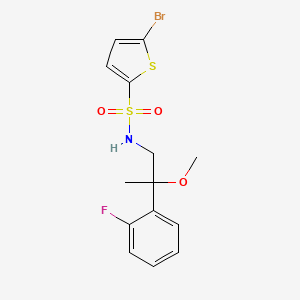
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)
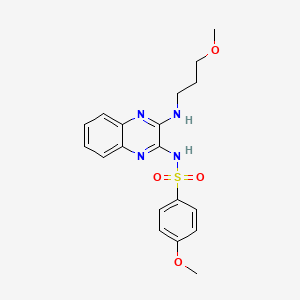
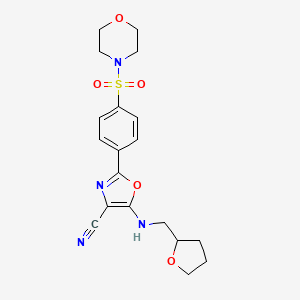
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2815495.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)